molecular formula C6H13N2O6P B1214877 D-Glutamine, N-(phosphonomethyl)-, (R*,R*)-(-)- CAS No. 90632-40-9

D-Glutamine, N-(phosphonomethyl)-, (R*,R*)-(-)-

Cat. No.: B1214877
CAS No.: 90632-40-9
M. Wt: 240.15 g/mol
InChI Key: OMVGONALVUVEAG-SCSAIBSYSA-N
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Description

D-Glutamine, N-(phosphonomethyl)-, (R*,R*)-(-)- is a compound with the molecular formula C6H13N2O6P and a molecular weight of 240.15 g/mol. This compound is a derivative of glutamine, an amino acid that plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glutamine, N-(phosphonomethyl)-, (R*,R*)-(-)- involves the reaction of D-glutamine with a phosphonomethylating agent under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous or organic solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of D-Glutamine, N-(phosphonomethyl)-, (R*,R*)-(-)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

D-Glutamine, N-(phosphonomethyl)-, (R*,R*)-(-)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

D-Glutamine, N-(phosphonomethyl)-, (R*,R*)-(-)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in cellular metabolism and as a potential tool for investigating glutamine transport and metabolism in cells.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of certain enzymes involved in disease processes.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of D-Glutamine, N-(phosphonomethyl)-, (R*,R*)-(-)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, including amino acid metabolism and cellular signaling pathways.

Comparison with Similar Compounds

D-Glutamine, N-(phosphonomethyl)-, (R*,R*)-(-)- can be compared with other similar compounds, such as:

    L-Glutamine: A naturally occurring amino acid with similar structure but different stereochemistry.

    N-(phosphonomethyl)glycine: Another phosphonomethyl derivative with different biological activity.

    D-Glutamic acid: A related compound with a similar backbone but lacking the phosphonomethyl group.

The uniqueness of D-Glutamine, N-(phosphonomethyl)-, (R*,R*)-(-)- lies in its specific stereochemistry and the presence of the phosphonomethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2R)-5-amino-5-oxo-2-(phosphonomethylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N2O6P/c7-5(9)2-1-4(6(10)11)8-3-15(12,13)14/h4,8H,1-3H2,(H2,7,9)(H,10,11)(H2,12,13,14)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVGONALVUVEAG-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@H](C(=O)O)NCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920265
Record name 5-Hydroxy-5-imino-N-(phosphonomethyl)norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90632-40-9
Record name gamma-D-Glutamylaminomethylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090632409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-5-imino-N-(phosphonomethyl)norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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